![molecular formula C16H21N3O2S B2926952 N-[4-acetyl-5-(2-methylpropyl)-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide CAS No. 355435-20-0](/img/structure/B2926952.png)
N-[4-acetyl-5-(2-methylpropyl)-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Biological Evaluation
New derivatives of N-[4-acetyl-5-(2-methylpropyl)-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide have been synthesized and their structures confirmed through various spectral analyses. These compounds were explored for potential anticancer activities, revealing that certain derivatives exhibit selective cytotoxicity against specific cancer cell lines, such as A549 human lung adenocarcinoma cells, while showing minimal effects on non-cancerous cells like NIH/3T3 mouse embryoblast cell lines. This selectivity indicates their promise as therapeutic agents targeting cancer cells specifically, without harming normal cells. Such findings are crucial for developing safer and more effective cancer treatments, highlighting the importance of structural modifications in enhancing the anticancer efficacy of chemical compounds (Evren et al., 2019).
Chemical Diversity and Synthesis
The synthesis of a diverse range of this compound derivatives has been researched, emphasizing the importance of chemical diversity in drug discovery. By establishing the structures of these compounds through MS, IR, CHN, and 1H NMR spectral data, researchers can explore the vast potential of these derivatives in various scientific applications. This diversity not only broadens the scope of research but also enhances the possibility of discovering compounds with novel biological activities, thereby contributing to advancements in fields like medicinal chemistry and pharmacology (Wang et al., 2010).
Anticancer Activity and Molecular Modeling
The synthesis and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including those related to this compound, have shown significant promise as glutaminase inhibitors. These analogs, through structure-activity relationship (SAR) studies, have demonstrated potent inhibition of glutaminase, an enzyme crucial for cancer cell metabolism. This inhibition is associated with the attenuation of cancer cell growth both in vitro and in vivo, suggesting a viable therapeutic strategy for cancer treatment. The research underscores the potential of these compounds in oncology, particularly in targeting metabolic pathways essential for cancer cell survival (Shukla et al., 2012).
Properties
IUPAC Name |
N-[4-acetyl-5-(2-methylpropyl)-5-phenyl-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-11(2)10-16(14-8-6-5-7-9-14)19(13(4)21)18-15(22-16)17-12(3)20/h5-9,11H,10H2,1-4H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUXBQKZVVGWSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(N(N=C(S1)NC(=O)C)C(=O)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
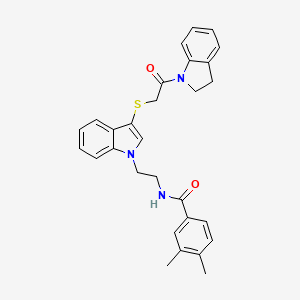
![N-(3-chloro-4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/no-structure.png)
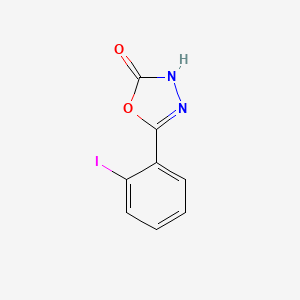
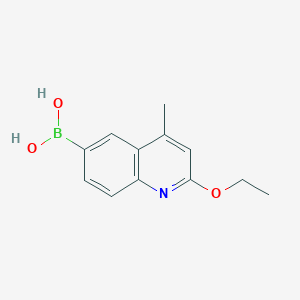


![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)butan-1-one](/img/structure/B2926878.png)
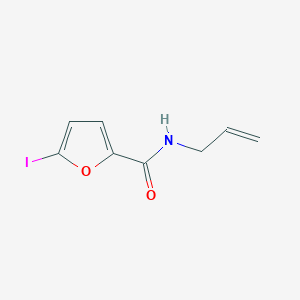



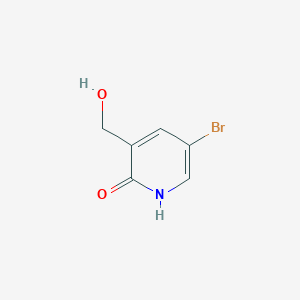
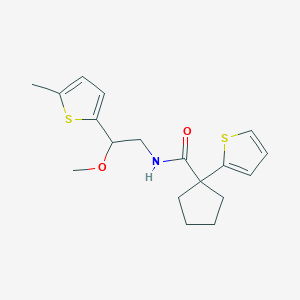
![N-(4-acetylphenyl)-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2926890.png)
